2-methyl-4-(1-piperazinyl)Phenol
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Overview
Description
2-methyl-4-(1-piperazinyl)Phenol is an organic compound with the molecular formula C11H16N2O It is a derivative of phenol and piperazine, combining the structural features of both
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(1-piperazinyl)Phenol typically involves the reaction of 2-methylphenol with piperazine under specific conditions. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction of mono-Boc-protected diamines, 2-chloroacetaldehyde, isocyanides, and TMSN3 in methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(1-piperazinyl)Phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could produce various alkylated or halogenated derivatives.
Scientific Research Applications
2-methyl-4-(1-piperazinyl)Phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-4-(1-piperazinyl)Phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with various biological targets, potentially affecting pathways related to neurotransmission and cellular signaling . The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(1-piperazinyl)phenol: Similar structure but lacks the methyl group at the 2-position.
2-(4-methyl-1-piperazinyl)phenol: Similar structure but with different substitution patterns on the phenol ring.
Uniqueness
2-methyl-4-(1-piperazinyl)Phenol is unique due to the specific positioning of the methyl and piperazinyl groups, which can influence its chemical reactivity and biological activity. This unique structure can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-methyl-4-piperazin-1-ylphenol |
InChI |
InChI=1S/C11H16N2O/c1-9-8-10(2-3-11(9)14)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3 |
InChI Key |
RHSRYNCHQNXURZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCNCC2)O |
Origin of Product |
United States |
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